molecular formula C19H26N4O2+2 B1264786 Pentamidinium(2+)

Pentamidinium(2+)

Cat. No.: B1264786
M. Wt: 342.4 g/mol
InChI Key: XDRYMKDFEDOLFX-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamidinium(2+) is a dicationic derivative of pentamidine, a synthetic antimicrobial agent historically used to treat parasitic infections such as leishmaniasis and Pneumocystis pneumonia. In a computational screening study, Pentamidinium(2+) demonstrated a high GOLD score (52.7513), a metric used to evaluate molecular docking efficacy and binding affinity to viral targets, outperforming the standard antiviral drug ritonavir (GOLD score: 45.79) . Its dicationic structure likely enhances electrostatic interactions with negatively charged viral proteins, though explicit structural data remain unspecified in available literature .

Properties

Molecular Formula

C19H26N4O2+2

Molecular Weight

342.4 g/mol

IUPAC Name

[amino-[4-[5-[4-[amino(azaniumylidene)methyl]phenoxy]pentoxy]phenyl]methylidene]azanium

InChI

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)/p+2

InChI Key

XDRYMKDFEDOLFX-UHFFFAOYSA-P

SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N

Canonical SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentamidinium(2+) has been evaluated alongside structurally and functionally diverse compounds in the context of SARS-CoV-2 inhibition. Below is a comparative analysis based on GOLD scores, PubChem identifiers, and inferred pharmacological profiles:

Table 1: Comparative Analysis of Pentamidinium(2+) and Similar Compounds

Compound PubChem ID GOLD Score Known Pharmacological Class Key Inference
Telotris tetraethyl 25181577 53.2481 Synthetic organic compound Highest binding affinity; uncharacterized mechanism
Oxyglutatione 65359 52.7613 Glutathione derivative Antioxidant properties; moderate efficacy
Pentamidinium(2+) 22956467 52.7513 Antimicrobial (repurposed) High binding affinity; dicationic structure
Pentagastrin 9853754 52.5473 Synthetic peptide (gastric secretagogue) Moderate efficacy; peptide-based interactions
Ritonavir 392622 45.79 Protease inhibitor (HIV antiviral) Lower efficacy; known resistance issues

Key Findings:

Efficacy Ranking: Telotris tetraethyl > Oxyglutatione > Pentamidinium(2+) > Pentagastrin > Ritonavir.

Structural and Functional Diversity: Telotris tetraethyl: A synthetic compound with uncharacterized biological activity but superior docking performance. Pentamidinium(2+): Distinct dicationic properties may enhance viral protein interactions compared to ritonavir’s protease inhibition .

Limitations: Structural details of Pentamidinium(2+) and Telotris tetraethyl are unspecified, hindering mechanistic insights . No in vitro or in vivo validation data are provided for these candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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